2,2,4,4,6,6-Hexakis(4-methylphenoxy)-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine
Overview
Description
2,2,4,4,6,6-Hexakis(4-methylphenoxy)-1,3,5,2lambda5,4lambda5,6lambda5-triazatriphosphinine is a novel phosphorus-nitrogen compound. Known for its unique molecular structure and properties, it has captured significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Starting Materials: : The synthesis begins with primary reagents such as 4-methylphenol, phosphorus trichloride, and sodium azide.
Reaction Conditions: : The process involves controlled temperature and pressure conditions, generally under inert atmosphere to prevent undesirable side reactions.
Method 1: Direct Synthesis: In this method, phosphorus trichloride is first reacted with 4-methylphenol in the presence of a base, followed by the addition of sodium azide to introduce the nitrogen atoms.
Method 2: Step-wise Synthesis: Here, intermediate compounds are first formed by reacting 4-methylphenol with suitable phosphorus and nitrogen-containing reagents, followed by a final coupling reaction to form the triazatriphosphinine ring.
Industrial Production Methods
On an industrial scale, this compound can be produced using high-throughput reactors that allow for precise control of reaction conditions. Automation and optimization of the process ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: : Reduction reactions typically yield phosphorus-nitrogen complexes.
Substitution: : Substitution reactions often involve the replacement of phenoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or ozone under mild conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: : Various alkyl or aryl halides in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include various phosphine derivatives, phosphorus-nitrogen compounds, and substituted triazatriphosphinines.
Scientific Research Applications
2,2,4,4,6,6-Hexakis(4-methylphenoxy)-1,3,5,2lambda5,4lambda5,6lambda5-triazatriphosphinine finds applications in several scientific domains:
Chemistry: : Used as a ligand in coordination chemistry and catalysis.
Biology: : Studied for its potential role in biochemical processes and enzyme mimetics.
Medicine: : Investigated for its pharmacological properties, particularly as potential antiviral or anticancer agents.
Industry: : Utilized in the development of flame retardants and polymer additives.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets.
Molecular Targets: : It can bind to metal ions, proteins, and other biomolecules.
Pathways Involved: : The interaction with metal ions can alter the redox state, influencing various biochemical pathways. Its binding to proteins might inhibit or activate enzymatic functions.
Comparison with Similar Compounds
Unique Features
Compared to other phosphorus-nitrogen compounds, 2,2,4,4,6,6-Hexakis(4-methylphenoxy)-1,3,5,2lambda5,4lambda5,6lambda5-triazatriphosphinine stands out due to its enhanced stability, unique structural properties, and versatile reactivity.
List of Similar Compounds
Hexakis(phenoxy)-triazatriphosphinine
Hexakis(methylphenoxy)-triazatriphosphinine
Tetraphenoxy-triazatriphosphinine
This compound’s distinct properties make it a valuable subject of study across multiple research disciplines.
Properties
IUPAC Name |
2,2,4,4,6,6-hexakis(4-methylphenoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H42N3O6P3/c1-31-7-19-37(20-8-31)46-52(47-38-21-9-32(2)10-22-38)43-53(48-39-23-11-33(3)12-24-39,49-40-25-13-34(4)14-26-40)45-54(44-52,50-41-27-15-35(5)16-28-41)51-42-29-17-36(6)18-30-42/h7-30H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELCMYKEJZINGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP2(=NP(=NP(=N2)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C)(OC5=CC=C(C=C5)C)OC6=CC=C(C=C6)C)OC7=CC=C(C=C7)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42N3O6P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297757 | |
Record name | Hexakis(4-methylphenoxy)cyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27122-73-2 | |
Record name | NSC117813 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexakis(4-methylphenoxy)cyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,4,6,6-HEXAKIS-P-TOLYLOXY-,,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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